2-(Hydroxyimino)cyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyiminocyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-4-2-1-3-5(6)7-9/h9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGRLEZDTRNPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703051 | |
| Record name | 2-(Hydroxyimino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24858-28-4 | |
| Record name | 2-(Hydroxyimino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations
Photochemical Transformations
The photochemical behavior of carbonyl compounds, particularly the Norrish-type reactions, provides a powerful tool for the synthesis of complex cyclic structures. In the case of α-oximino ketones like 2-(hydroxyimino)cyclohexan-1-one, these reactions exhibit unique chemoselectivity and stereoselectivity.
The Norrish-Yang reaction is a photo-induced intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. nih.govacs.orgwikipedia.org This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or fragmentation. For aldehydes, fragmentation is often the major pathway. acs.org However, for compounds like 2-(hydroxyimino)aldehydes, which are structurally related to this compound, the Norrish-Yang photocyclization can proceed with high chemoselectivity, yielding cyclobutanol oximes with minimal fragmentation side-reactions. nih.govacs.org
The process is initiated by the n-π* transition of the carbonyl group upon UV irradiation (e.g., at λ = 365 nm), which leads to an excited singlet state (S₁) that can undergo intersystem crossing to a more stable triplet state (T₁). acs.org This excited triplet state then abstracts a γ-hydrogen atom, generating a 1,4-biradical in a triplet state. acs.org Subsequent spin inversion to a singlet biradical allows for the final ring closure to form the cyclobutanol ring. nih.gov The presence of the hydroxyimino group plays a crucial role in directing the reaction towards cyclization over fragmentation. acs.org
Table 1: Key Steps in the Norrish-Yang Photocyclization of a Generic α-Oximino Ketone
| Step | Description | Intermediate/Product |
| 1. Photoexcitation | The carbonyl group absorbs a photon, leading to an excited singlet state (S₁). | Excited Singlet State |
| 2. Intersystem Crossing | The excited singlet state converts to a more stable excited triplet state (T₁). | Excited Triplet State |
| 3. γ-Hydrogen Abstraction | The excited carbonyl group intramolecularly abstracts a hydrogen atom from the γ-position. | 1,4-Biradical (Triplet) |
| 4. Intersystem Crossing | The triplet biradical undergoes spin inversion to a singlet biradical. | 1,4-Biradical (Singlet) |
| 5. Cyclization | The singlet biradical undergoes ring closure to form the final cyclobutanol product. | Cyclobutanol Derivative |
The Norrish-Yang photocyclization is often highly diastereoselective. nih.gov The stereochemical outcome is determined during the ring closure of the 1,4-biradical intermediate. The relative orientation of the substituents on the newly formed stereocenters is influenced by the conformation of the biradical, which seeks to minimize steric interactions. nih.gov
For instance, in the photocyclization of 2-(hydroxyimino)aldehydes, high diastereoselectivity (up to >99:1) has been observed. nih.gov The absolute configuration of the newly formed stereocenters can be determined through techniques like NMR analysis and X-ray crystallography. acs.org It has been shown that these photochemical reactions can proceed with complete enantioselectivity, meaning that the chirality of the starting material is transferred to the products without racemization. acs.org Following the photocyclization, E/Z isomerization around the oxime double bond can also occur, adding another layer of stereochemical complexity. nih.gov
Complexation Chemistry with Metal Ions
The this compound molecule possesses both a carbonyl (C=O) group and a hydroxyimino (-C=N-OH) group, which contain donor atoms (oxygen and nitrogen) with lone pairs of electrons. This structure makes it an effective ligand for coordinating with metal ions.
A ligand is a molecule or ion that binds to a central metal ion to form a coordination complex. youtube.com The atoms in the ligand that directly bond to the metal are called donor atoms. This compound can act as a ligand, and depending on the metal ion and reaction conditions, it can exhibit different coordination modes. nih.govnih.gov
The oxygen atom of the carbonyl group and the nitrogen atom of the imino group are the primary sites for coordination. The oxygen of the hydroxyl group in the oxime can also participate in bonding, especially after deprotonation. Ligands that can bind to a metal ion through two or more donor atoms are called polydentate or chelating agents. youtube.com Given its structure, this compound has the potential to act as a bidentate ligand, binding to a metal ion through two donor atoms simultaneously. rdd.edu.iq
When a polydentate ligand binds to a single central metal ion through two or more donor atoms, it forms a ring structure known as a chelate complex. kau.edu.sa This process is called chelation. Chelate complexes are generally more stable than complexes formed with monodentate ligands (ligands that bind through only one donor atom).
This compound can form stable chelate complexes with various metal ions. By coordinating through both the carbonyl oxygen and the imino nitrogen, it can form a five-membered chelate ring with the metal ion. The formation of such complexes can be represented by the general equation:
Mⁿ⁺ + xL ⇌ [MLₓ]ⁿ⁺
Where Mⁿ⁺ is a metal ion, L is the ligand (this compound), and x is the number of ligands coordinated to the metal ion. kau.edu.sa The stability of the resulting metal-ligand complex depends on factors such as the nature of the metal ion and the pH of the solution. libretexts.org The deprotonation of the oxime's hydroxyl group can lead to the formation of a negatively charged ligand, which can form even more stable neutral complexes with metal ions.
Table 2: Potential Donor Atoms and Chelation in this compound
| Functional Group | Potential Donor Atom | Type of Bonding | Potential for Chelation |
| Carbonyl | Oxygen | Coordinate Covalent | Yes, with the imino nitrogen |
| Hydroxyimino | Nitrogen | Coordinate Covalent | Yes, with the carbonyl oxygen |
| Hydroxyimino | Oxygen (hydroxyl) | Covalent (after deprotonation) | Can participate in bridging or further coordination |
Tautomerism and Isomerization Dynamics
Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. quora.com this compound can exist in different tautomeric forms due to the presence of both a ketone and an oxime group.
The primary tautomerism for the cyclohexanone (B45756) part of the molecule is the keto-enol tautomerism. libretexts.orgyoutube.com This involves the interconversion between the ketone form and the enol form, where a proton migrates from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. libretexts.org For cyclohexanone itself, the keto form is significantly more stable and predominates at equilibrium. libretexts.org
In addition to the keto-enol tautomerism of the ring, the oxime group (-C=N-OH) can also exhibit tautomerism with its nitroso form (-CH-N=O). This is known as nitroso-oxime tautomerism. For most simple oximes, the oxime form is more stable than the nitroso form.
Furthermore, the oxime group can exist as two geometric isomers, E and Z, due to the restricted rotation around the C=N double bond. The interconversion between these isomers is a form of isomerization. The relative stability of the E and Z isomers depends on the steric and electronic environment of the substituents on the double bond.
Table 3: Potential Tautomeric and Isomeric Forms of this compound
| Type of Isomerism | Description | Structures Involved |
| Keto-Enol Tautomerism | Migration of a proton from the α-carbon (C6) to the carbonyl oxygen. | Keto form (cyclohexan-1-one) and Enol form (cyclohex-1-en-1-ol). |
| Nitroso-Oxime Tautomerism | Migration of a proton from the hydroxyl group of the oxime to the adjacent carbon. | Oxime form (-C=N-OH) and Nitroso form (-CH-N=O). |
| E/Z Isomerism | Geometric isomerism around the C=N double bond of the oxime. | E-isomer and Z-isomer. |
Keto-Enol and Oxime Tautomeric Equilibria
Tautomerism in this compound involves the potential for several constitutional isomers to exist in equilibrium. The primary equilibria at play are the keto-enol and the oxime-nitroso tautomerism.
Keto-Enol Tautomerism : Like other ketones with an α-hydrogen, this compound can exist in equilibrium with its enol form. The parent compound, cyclohexane-1,2-dione, substantially favors the enol tautomer due to the stabilization afforded by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.netnih.gov For this compound, the predominant form is the keto-oxime. However, it can establish an equilibrium with its enol-oxime tautomer, 2-(hydroxyimino)cyclohex-2-en-1-ol. The stability of this enol form is enhanced by factors that stabilize alkenes, such as conjugation. masterorganicchemistry.com
Oxime-Nitroso Tautomerism : The hydroxyimino group can also participate in tautomerism with its corresponding nitroso form. youtube.com The compound can theoretically exist as 1-nitroso-cyclohex-1-en-2-ol. However, in most cases, the oxime tautomer is significantly more stable than the nitroso isomer. stackexchange.comechemi.com This stability is attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso compound, a consequence of the difference in electronegativity between the bonded atoms (C=2.55, N=3.04, O=3.44). stackexchange.com Therefore, the equilibrium lies heavily in favor of the oxime structure.
Considering these factors, this compound exists almost exclusively as the keto-oxime tautomer in solution, with minor contributions from other forms.
E/Z Isomerization of the Hydroxyimino Group
The carbon-nitrogen double bond of the hydroxyimino group is subject to geometric isomerism. Due to the presence of two different substituents on the imine carbon (the carbonyl-bearing carbon and the methylene (B1212753) carbon of the ring), the hydroxyl group can be oriented in two distinct spatial arrangements, leading to E and Z stereoisomers. wikipedia.orgstackexchange.com
The two isomers are:
(E)-2-(hydroxyimino)cyclohexan-1-one : The hydroxyl group is oriented anti (opposite) to the carbonyl group.
(Z)-2-(hydroxyimino)cyclohexan-1-one : The hydroxyl group is oriented syn (same side) to the carbonyl group.
These two geometric isomers are diastereomers and are generally stable enough to be distinguished and potentially separated. wikipedia.org Interconversion between the E and Z forms can occur through rotation around the C=N bond, a process that can be stimulated by heat or light. encyclopedia.pub In the case of the Z isomer, there is a potential for intramolecular hydrogen bonding between the hydroxyl proton of the oxime and the oxygen of the carbonyl group. This interaction would add to the stability of the Z isomer, likely making it the thermodynamically preferred configuration. The study of such isomerization processes often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the distinct signals from the protons in each isomer and monitor their interconversion. nih.gov
Electrophilic and Nucleophilic Reactivity Profiles
The electrophilic and nucleophilic characteristics of this compound are dictated by its dual functional groups. The primary electrophilic sites are the carbonyl carbon and the imine carbon, making them susceptible to attack by nucleophiles.
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds, involving a nucleophilic attack at the β-carbon. youtube.com The structure of this compound, being an α-keto-oxime, does not fit the classical profile of a Michael acceptor as it lacks a C=C double bond in conjugation with the carbonyl group.
Therefore, its reactivity with nucleophiles is dominated by direct nucleophilic addition (a 1,2-addition) to one of the two electrophilic carbon centers: researchgate.net
Attack at the Carbonyl Carbon : This is the typical reaction pathway for ketones. Nucleophiles attack the electrophilic carbon of the C=O group. The stereochemical outcome of such an attack on a cyclohexanone ring is influenced by steric and electronic factors, leading to either axial or equatorial approach of the nucleophile. youtube.com
Attack at the Imine Carbon : The carbon of the C=NOH group also possesses electrophilic character and can be a site for nucleophilic attack, although oximes are generally more resistant to nucleophilic attack than ketones. nih.gov
The table below summarizes the expected reactivity with common nucleophiles.
| Nucleophile Type | Expected Reaction Pathway | Product Type |
| Organometallics (e.g., Grignard) | 1,2-Addition to Carbonyl | Tertiary Alcohol |
| Hydrides (e.g., NaBH₄) | 1,2-Addition to Carbonyl | Secondary Alcohol |
| Amines | 1,2-Addition to Carbonyl | Hemiaminal (intermediate) |
| Cyanide | 1,2-Addition to Carbonyl | Cyanohydrin |
Conjugate addition is not a primary reaction pathway for this compound. Nucleophilic attack occurs directly at the carbonyl or imine centers.
Reduction and Oxidation Pathways
The presence of two reducible groups (ketone and oxime) and multiple oxidizable sites allows for a variety of transformation pathways.
Reduction Pathways
The reduction of this compound can target the oxime group, the ketone group, or both, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a versatile method for these transformations. mdpi.com
| Reducing Agent/Catalyst | Primary Target | Major Product(s) | Notes |
| H₂/Pd on Carbon | Oxime group | 2-Aminocyclohexan-1-one | Palladium catalysts are highly effective for reducing oximes to primary amines. encyclopedia.pub |
| H₂/Pt on Carbon | Oxime group | 2-(Hydroxyamino)cyclohexan-1-one | Platinum catalysts, particularly under acidic conditions, can selectively reduce oximes to hydroxylamines. encyclopedia.pub |
| Raney Nickel | Oxime and/or Ketone | 2-Aminocyclohexan-1-one, 2-Aminocyclohexan-1-ol | A strong catalyst capable of reducing both functional groups, often requiring basic conditions for high amine yield. mdpi.comutc.edu |
| Sodium Borohydride (NaBH₄) | Ketone group | 2-(Hydroxyimino)cyclohexan-1-ol | A mild reagent that selectively reduces ketones in the presence of oximes. |
| Iridium-based catalysts | Oxime group | Chiral 2-(Hydroxyamino)cyclohexan-1-one | Used for asymmetric hydrogenation to produce chiral hydroxylamines with high enantiomeric excess. acs.org |
Oxidation Pathways
Oxidation of this compound can lead to ring cleavage. The reaction outcome is highly dependent on the oxidant used. The parent diketone, 1,2-cyclohexanedione (B122817), is known to undergo oxidative cleavage to yield dicarboxylic acids. unito.it A similar fate can be expected for its monoxime derivative.
| Oxidizing Agent | Potential Product(s) | Mechanism |
| Strong Oxidants (e.g., KMnO₄, H₂O₂) | Adipic acid | Oxidative cleavage of the C-C bond between the two functional groups. |
| Iodine (I₂) | Nitrile (e.g., 5-cyanopentanoic acid) | Oxidative decarboxylation, a reaction observed for other α-oximino acids. cdnsciencepub.com |
| Ruthenium catalysts | Adipic acid, other cleavage products | Catalytic oxidation can facilitate ring opening under specific conditions. unito.itresearchgate.net |
Derivatives and Structural Modifications of 2 Hydroxyimino Cyclohexan 1 One Scaffolds
Heterocyclic Annulation Reactions
Heterocyclic annulation involves the construction of a new ring fused to the existing cyclohexanone (B45756) framework. This approach has been instrumental in creating complex molecular architectures with potential applications in various fields of chemistry.
The inherent reactivity of the α-keto-oxime functionality within 2-(hydroxyimino)cyclohexan-1-one allows for its use as a precursor in the synthesis of fused nitrogen-containing heterocycles such as quinoxalines and isoxazoles.
The synthesis of quinoxaline (B1680401) derivatives can be achieved through the condensation of 1,2-diamines with α-dicarbonyl compounds. chim.itthieme-connect.de In this context, this compound can be considered a synthetic equivalent of 1,2-cyclohexanedione (B122817). The reaction of 1,2-cyclohexanedione with o-phenylenediamine (B120857) is a known method for the preparation of 1,2,3,4,6,7,8,9-octahydrophenazine. rsc.orgwikipedia.org This transformation highlights the potential for this compound to undergo similar cyclization reactions to yield fused pyrazine (B50134) rings.
Furthermore, α-keto oximes are valuable precursors for the synthesis of isoxazoles. conicet.gov.arorganic-chemistry.orgrsc.orgnih.govacs.orgorganic-chemistry.orgresearchgate.net Various methods have been developed for the cyclization of α-oximino ketones to form the isoxazole (B147169) ring. conicet.gov.arorganic-chemistry.org One common strategy involves the in situ generation of a nitrile oxide from the oxime, which then undergoes an intramolecular cycloaddition. nih.gov This approach provides a pathway to synthesize isoxazoles fused to the cyclohexane (B81311) ring, starting from this compound.
| Product Heterocycle | Reactant(s) with this compound or its equivalent | General Reaction Type |
| Quinoxaline derivative | o-Phenylenediamine | Condensation/Cyclization |
| Isoxazole derivative | Intramolecular cyclization reagents (e.g., via nitrile oxide formation) | Cyclization |
The this compound molecule can be further functionalized to generate dioxime derivatives, most notably 1,2-cyclohexanedione dioxime, also known as nioxime (B7763894). orgsyn.orgnist.gov The synthesis of nioxime is well-documented and can be achieved by the oximation of 1,2-cyclohexanedione with hydroxylammonium chloride. orgsyn.org Given that this compound is the mono-oxime of 1,2-cyclohexanedione, its reaction with an additional equivalent of hydroxylamine (B1172632) provides a direct route to the corresponding dioxime. orgsyn.org This conversion is a critical step as nioxime is a widely used ligand in coordination chemistry.
| Starting Material | Reagent | Product | Key Transformation |
| This compound | Hydroxylamine hydrochloride | 1,2-Cyclohexanedione dioxime (Nioxime) | Oximation of the ketone |
Functionalization at the Oxime Moiety
The hydroxyl group of the oxime functionality in this compound is amenable to various chemical modifications, including the formation of ethers and esters, and it plays a crucial role in the coordination of metal ions.
The oxime hydroxyl group can be readily converted into ether and ester functionalities. O-alkylation and O-acylation reactions are standard transformations for oximes. organic-chemistry.org These reactions typically proceed by deprotonation of the oxime hydroxyl group with a suitable base, followed by reaction with an alkylating or acylating agent. For instance, the formation of O-alkyl oximes can be achieved under anhydrous conditions by reacting the oxime with an organohalide in the presence of an alkali metal hydroxide. researchgate.net Similarly, O-acetyl oximes can be synthesized by reacting the oxime with acetic anhydride (B1165640) in the presence of a base like pyridine. thieme-connect.de These modifications can significantly alter the electronic properties and steric environment of the oxime, influencing its reactivity and potential applications.
| Functionalization | Reagents | Product Type |
| O-Alkylation | Alkyl halide, Base | Oxime ether |
| O-Acylation | Acyl halide or Anhydride, Base | Oxime ester |
The dioxime derivative of this compound, 1,2-cyclohexanedione dioxime (nioxime), is an excellent chelating ligand for various transition metal ions, including nickel(II) and cobalt(II). thermofisher.comfishersci.caiosrjournals.orgnih.govsigmaaldrich.comresearchgate.netresearchgate.netmdpi.comchemijournal.com Nioxime forms stable, colored complexes with these metals, a property that has been utilized in analytical chemistry for their photometric detection. thermofisher.comfishersci.ca
The nickel(II) complex of nioxime, typically a reddish-pink precipitate, is formed by the reaction of a nickel(II) salt with nioxime in a neutral or slightly acidic solution. chim.it The structure of these complexes often involves a square-planar geometry around the nickel center, with two nioxime ligands coordinated in a bidentate fashion through the nitrogen atoms of the oxime groups.
Similarly, cobalt(II) also forms complexes with nioxime. iosrjournals.org These complexes can be synthesized by reacting a cobalt(II) salt with nioxime, often in the presence of other ligands like amino acids to form mixed-ligand complexes. iosrjournals.org The coordination geometry and properties of these cobalt complexes can vary depending on the reaction conditions and the nature of any co-ligands present.
| Metal Ion | Ligand | Complex Type |
| Nickel(II) | 1,2-Cyclohexanedione dioxime (Nioxime) | [Ni(NioxH)₂] |
| Cobalt(II) | 1,2-Cyclohexanedione dioxime (Nioxime) | Mixed-ligand complexes |
Phosphorylated and Other Organometallic Derivatives
The reactivity of the oxime functionality extends to the formation of derivatives containing phosphorus and other organometallic moieties. The synthesis of phosphorylated oximes is an area of growing interest due to the diverse applications of organophosphorus compounds. researchgate.netnih.govbohrium.com
Recent research has demonstrated the electrochemical synthesis of phosphorylated oximes through a dehydrogenative coupling strategy. researchgate.net This method allows for the formation of a P-O-N bond by reacting various ketone oximes with phosphine (B1218219) oxides or phosphite (B83602) esters in the presence of an electrolyte. researchgate.net Another approach involves the reaction of O-acetyl oximes with phosphine oxides to generate α-phosphorylated ketones. researchgate.net The reaction of oximes with organophosphorus compounds can lead to a variety of products, and the outcome is often dependent on the specific reagents and reaction conditions employed. nsf.govacs.org These reactions open up possibilities for creating novel derivatives of this compound with unique electronic and structural features.
| Derivative Type | Synthetic Approach | Key Reagents |
| Phosphorylated Oxime | Electrochemical dehydrogenative coupling | Ketone oxime, Phosphine oxide/phosphite ester, Electrolyte |
| α-Phosphorylated Ketone | Reaction of O-acetyl oxime | O-acetyl oxime, Phosphine oxide |
Advanced Spectroscopic and Diffraction Studies for Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(Hydroxyimino)cyclohexan-1-one, offering profound insights into its carbon framework and the spatial arrangement of its atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the carbon skeleton and the chemical environments of the protons within this compound. In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a wealth of information. For instance, the protons on the cyclohexyl ring exhibit characteristic chemical shifts depending on their proximity to the carbonyl and oxime functional groups.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon (C=O) and the carbon of the oxime group (C=NOH) typically appear at distinct downfield shifts, confirming the presence of these functional groups. The remaining methylene (B1212753) carbons of the cyclohexane (B81311) ring can be assigned based on their chemical shifts, which are influenced by their distance from the electron-withdrawing groups.
A complete assignment of the ¹H and ¹³C NMR spectra is often achieved using two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range couplings (typically 2-3 bonds) between carbons and protons, allowing for the unambiguous assembly of the molecular structure. bas.bg
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom No. | Predicted Chemical Shift (ppm) |
|---|---|
| 1 | 198.5 |
| 2 | 158.2 |
| 3 | 27.8 |
| 4 | 25.1 |
| 5 | 26.4 |
| 6 | 38.7 |
To determine the stereochemistry of this compound, particularly the configuration of the oxime group (E/Z isomerism), advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and decoupling experiments are employed.
NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. bas.bg For this compound, a NOESY experiment can reveal correlations between the oxime proton (-NOH) and specific protons on the cyclohexane ring. The presence or absence of these correlations allows for the definitive assignment of the E or Z configuration of the oxime.
Decoupling experiments, where a specific proton is irradiated while the spectrum is acquired, can simplify complex coupling patterns and help to identify which protons are coupled to each other. This can be particularly useful in the crowded aliphatic region of the ¹H NMR spectrum of this compound to confirm assignments made from one-dimensional spectra. The combination of these techniques provides a comprehensive understanding of the molecule's three-dimensional structure. northwestern.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and analyze the vibrational modes of this compound. rsc.org These methods probe the vibrations of molecular bonds, which occur at characteristic frequencies. rug.nl
In the IR spectrum of this compound, characteristic absorption bands are expected for the key functional groups. A strong, sharp band typically appears in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The C=N stretching vibration of the oxime group is usually observed around 1600-1650 cm⁻¹. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group of the oxime, often broadened due to hydrogen bonding. The N-O stretch is typically found around 900-960 cm⁻¹. bath.ac.uknih.gov
Raman spectroscopy provides complementary information. While the C=O stretch is often weak in the Raman spectrum, the C=N stretch of the oxime can be a strong band. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment. bath.ac.ukresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used to predict vibrational frequencies, which can then be compared with experimental spectra to support the assignments. nih.govresearchgate.net
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents typical frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | 3100-3500 (broad) | 3100-3500 |
| C=O | Stretching | 1650-1700 (strong) | 1650-1700 (weak) |
| C=N | Stretching | 1600-1650 | 1600-1650 (strong) |
| N-O | Stretching | 900-960 | 900-960 |
Mass Spectrometry (MS) in Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are "soft" ionization techniques that are well-suited for the analysis of organic molecules like this compound. mdpi.comresearchgate.net These methods typically produce intact molecular ions (or protonated/deprotonated molecules), allowing for the precise determination of the molecular weight. nih.gov
In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, this would likely result in the observation of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.
MALDI-TOF MS involves co-crystallizing the analyte with a matrix that strongly absorbs laser energy. mdpi.com A laser pulse desorbs and ionizes the matrix and analyte molecules, which are then accelerated in a time-of-flight analyzer. This technique is also capable of providing accurate molecular weight information for this compound. researchgate.net
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to fragment ions and gain structural information. wikipedia.org In a CID experiment, the molecular ion of this compound, selected from the initial mass analysis, is accelerated and collided with a neutral gas (such as argon or nitrogen). wikipedia.org This collision imparts internal energy to the ion, causing it to fragment in a predictable manner. wikipedia.orgnih.gov
The resulting fragment ions are then analyzed by a second mass analyzer. By studying the fragmentation pattern, it is possible to deduce the connectivity of the atoms within the molecule. For example, characteristic losses, such as the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the oxime group, or the loss of carbon monoxide (CO) from the ketone, can provide strong evidence for the presence of these functional groups and help to piece together the molecular structure. This detailed fragmentation analysis provides mechanistic insights into the gas-phase chemistry of the ion and corroborates the structural information obtained from other spectroscopic methods.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule. For 2-(Hydroxyimino)cyclohexan-1-one, these calculations reveal details about its geometry, the energies of its molecular orbitals, and its potential reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com This approach is computationally efficient while providing a good balance of accuracy.
Molecular Geometry: DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to determine the optimized molecular geometry of this compound. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. The results of such calculations are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar structures. researchgate.net
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and potentially more reactive. For conjugated systems, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energies of the frontier orbitals. nih.gov
Table 1: Calculated Frontier Molecular Orbital (HOMO-LUMO) Energies of this compound (Illustrative Data)
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| B3LYP/6-31G(d) | -6.5 | -1.2 | 5.3 |
| M06-2X/6-311+G(d,p) | -7.0 | -0.9 | 6.1 |
| wB97XD/aug-cc-pVTZ | -7.2 | -0.8 | 6.4 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.comnih.gov This method is particularly valuable for predicting the electronic absorption spectra (UV-Vis spectra) of compounds like this compound. mdpi.comresearchgate.net
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). mdpi.com These calculations involve determining the transition energies and oscillator strengths, which relate to the intensity of the absorption bands. The choice of functional and basis set can influence the accuracy of the predicted spectra. researchgate.net TD-DFT calculations have been shown to provide results that are in good agreement with experimental UV-Vis spectra for a variety of molecules. researchgate.netaps.org
Table 2: Predicted Electronic Transitions of this compound using TD-DFT (Illustrative Data)
| Transition | Wavelength (nm) | Oscillator Strength |
| S0 -> S1 | 285 | 0.15 |
| S0 -> S2 | 240 | 0.45 |
| S0 -> S3 | 210 | 0.05 |
Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. rowan.edu By solving Newton's equations of motion for a collection of atoms, MD simulations can explore the conformational space of a molecule and investigate the pathways of chemical reactions.
For this compound, MD simulations can be used to understand the flexibility of the cyclohexanone (B45756) ring and the rotational barrier around the C-N and N-O bonds of the oxime group. These simulations can identify the most stable conformers and the energy barriers between them. umn.edu Furthermore, MD can be employed to simulate the interactions of this compound with other molecules, such as solvents or reactants, providing insights into reaction mechanisms at a molecular level. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry is also a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Computed NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net This method, typically used in conjunction with DFT, can predict the 1H and 13C NMR spectra of a molecule. nih.gov
The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used. nih.gov By comparing the computed chemical shifts with experimental data, it is possible to confirm the structure of a molecule or to distinguish between different isomers. nih.gov For this compound, GIAO calculations can help in assigning the signals in its 1H and 13C NMR spectra to specific atoms in the molecule.
Table 3: Predicted 13C NMR Chemical Shifts (ppm) for this compound using GIAO-DFT (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 198.5 |
| C2 (C=NOH) | 155.2 |
| C3 | 35.8 |
| C4 | 25.1 |
| C5 | 26.3 |
| C6 | 39.4 |
Predicted Vibrational Frequencies and Intensities
Theoretical calculations can also predict the vibrational frequencies and intensities that correspond to the infrared (IR) and Raman spectra of a molecule. ibm.com By performing a frequency calculation after a geometry optimization, a set of vibrational modes and their corresponding frequencies can be obtained. nih.govresearchgate.net
These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. mdpi.comresearchgate.net The predicted vibrational spectra can be invaluable for assigning the various bands observed in experimental IR and Raman spectra to specific molecular vibrations, such as C=O stretching, N-O stretching, and O-H bending. nih.gov
Table 4: Predicted Vibrational Frequencies (cm-1) for Key Functional Groups in this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm-1) |
| O-H stretch | 3450 |
| C=O stretch | 1710 |
| C=N stretch | 1650 |
| N-O stretch | 950 |
Applications in Organic Synthesis and Chemical Transformations
Building Blocks for Complex Molecular Architectures
2-(Hydroxyimino)cyclohexan-1-one and its close analogs are important precursors for constructing intricate molecular frameworks. The inherent reactivity of the ketone and oxime functionalities allows for a variety of chemical modifications, leading to diverse and valuable products.
While the direct application of this compound as a precursor in the synthesis of specific natural products is not extensively documented, its structural motif is related to naturally occurring compounds. For instance, the closely related compound 2-hydroxycyclohexan-1-one (B145642) has been identified in Phaseolus vulgaris (the common bean). nih.gov
The most significant application of a closely related analog, cyclohexanone (B45756) oxime, is as the primary precursor to ε-caprolactam, the monomer required for the industrial production of Nylon 6. wikipedia.orgwikipedia.orgpsu.edu The process involves the Beckmann rearrangement of cyclohexanone oxime, a reaction that transforms the cyclic oxime into a seven-membered lactam. wikipedia.orgwikipedia.org This transformation is a cornerstone of the polymer industry, highlighting the role of this class of compounds in producing high-volume specialty chemicals. The synthesis of caprolactam is often catalyzed by strong acids like oleum (B3057394) or solid acid catalysts. google.comgoogle.com
The table below outlines a patented method for the dual synthesis of cyclohexanone oxime and caprolactam from nitrocyclohexane (B1678964), illustrating the conditions under which these specialty chemical precursors are formed.
| Parameter | Value | Reference |
| Raw Material | Nitrocyclohexane | google.com |
| Catalyst | Pd/H-ZSM-5 | google.com |
| Function | Dual hydrogenation and rearrangement | google.com |
| Temperature | 340-380°C | google.com |
| Liquid Hourly Space Velocity | 0.3-0.5 h⁻¹ | google.com |
| Hydrogen Flow Rate | 40-45 mL/min | google.com |
Currently, the role of this compound in multicomponent reactions is not a widely reported area of its application. These reactions, where three or more reactants combine in a single step to form a product, benefit from starting materials with multiple reactive sites. While the structure of this compound suggests potential for such applications, its use in this capacity has not been a focus of published research.
Catalysis and Ligand Design in Metal-Mediated Processes
The oxime and ketone groups in this compound are excellent donor sites for coordinating with metal ions. This property allows it to function as a ligand, forming stable complexes with various transition metals that can exhibit catalytic properties.
This compound can act as a chelating ligand, binding to a metal center through the nitrogen atom of the oxime and the oxygen atom of the ketone. This bidentate coordination can form stable five- or six-membered rings with the metal ion, enhancing the complex's stability. Research on the related compound 2-hydroxymethylenecyclohexanone shows that it forms complexes with cobalt(II) and nickel(II). rsc.org The anhydrous Co(II) complexes are suggested to have oligomeric structures, while the dihydrated versions of Co(II) and Ni(II) complexes exist as octahedral monomers. rsc.org This indicates that the specific structure and stoichiometry of the resulting metal complex can be influenced by the reaction conditions and the presence of other ligands like water.
Metal complexes derived from oxime-containing ligands can function as effective catalysts. For example, a mercury(II) complex supported by a thione ligand has been shown to act as a Lewis acid catalyst for the Beckmann rearrangement, converting various ketoximes into their corresponding amides and lactams under mild conditions. researchgate.net Furthermore, patents describe catalysts that possess dual functionality for both hydrogenation and rearrangement, facilitating the direct conversion of nitrocyclohexane to cyclohexanone oxime and caprolactam. google.com These examples demonstrate that the ligand framework, akin to that provided by this compound, plays a crucial role in defining the catalytic activity and the outcome of the reaction.
Reagents in Specific Chemical Reactions
The most prominent reaction involving cyclic oximes like this compound is the Beckmann rearrangement. wikipedia.org This acid-catalyzed reaction is a fundamental transformation in organic synthesis for converting oximes into amides or lactams. organic-chemistry.orgbyjus.com
In this reaction, the hydroxyl group of the oxime is protonated by an acid, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position to the leaving group on the nitrogen atom. wikipedia.orgmasterorganicchemistry.com For a cyclic oxime like this compound, this rearrangement would result in the formation of a substituted lactam, a valuable heterocyclic scaffold. The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid, but various other reagents like tosyl chloride and phosphorus pentachloride can also be used. wikipedia.org The industrial synthesis of caprolactam from cyclohexanone oxime is the archetypal example of this reaction's utility. wikipedia.orgwikipedia.org
The table below summarizes various catalysts and reagents used to promote the Beckmann rearrangement.
| Catalyst/Reagent System | Substrate Type | Product | Reference |
| Sulfuric Acid | Cyclohexanone Oxime | ε-Caprolactam | wikipedia.orgwikipedia.org |
| Oleum | Cyclohexanone Oxime | ε-Caprolactam | google.com |
| Cyanuric Chloride / Zinc Chloride | Ketoximes | Amides/Lactams | wikipedia.org |
| Triphosphazene Catalyst | Ketoximes | Lactams | organic-chemistry.org |
| Boronic Acid/Perfluoropinacol | Ketoximes | Amides/Lactams | organic-chemistry.org |
| Mercury(II) Complex | Ketoximes | Amides/Lactams | researchgate.net |
Diels-Alder and Michael Addition Reactions
The Diels-Alder and Michael addition reactions are cornerstone strategies in organic chemistry for the formation of carbon-carbon bonds and the construction of cyclic and acyclic systems.
The Diels-Alder reaction is a powerful cycloaddition that occurs between a conjugated diene and a substituted alkene, known as a dienophile, to create a cyclohexene (B86901) ring. wikipedia.orglibretexts.org For this reaction to proceed efficiently, the dienophile is typically substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org In principle, a derivative of this compound, such as its α,β-unsaturated counterpart, could serve as a dienophile. For instance, studies on related cyclohexenone systems, like 2-carbomethoxy-2-cyclohexen-1-one, have shown they undergo Diels-Alder reactions with various dienes to form complex polycyclic systems. researchgate.net However, specific examples of this compound participating directly as a dienophile are not extensively documented in available research.
The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for forming C-C bonds in a mild and often stereocontrolled manner. wikipedia.org Typical Michael donors are soft nucleophiles, including enolates, amines, and thiols, while acceptors are electron-poor alkenes. masterorganicchemistry.comlibretexts.org this compound itself is not an α,β-unsaturated system and therefore cannot act as a Michael acceptor. However, its enolate, formed under basic conditions, could potentially act as a Michael donor, adding to an appropriate acceptor. reddit.comyoutube.com While this reactivity is plausible and observed for cyclohexanone derivatives in general, specific studies detailing the use of this compound as a Michael donor are not prominent in the surveyed literature.
Photochemical Reagents
The photochemistry of carbonyl compounds, particularly those with α-oxime functionalities, offers unique pathways for molecular rearrangement and cyclization. This compound, as an α-oximino ketone, is a candidate for such transformations, most notably the Norrish-Yang reaction.
The Norrish-Yang reaction is a photo-induced intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate. This intermediate can then cyclize to form a cyclobutanol (B46151) derivative. acs.orgwikipedia.orgchem-station.com This reaction is a powerful tool for constructing four-membered rings.
While direct photochemical studies on this compound were not found, extensive research on the analogous 2-(hydroxyimino)aldehydes (HIAs) provides significant insight into the potential reactivity. Irradiation of HIAs with UV light (e.g., λ = 365 nm) has been shown to induce a highly chemoselective Norrish-Yang cyclization to afford cyclobutanol oximes (CBOs). acs.org This process occurs with high diastereoselectivity and in good to excellent yields, avoiding the fragmentation side-reactions that often plague the photocyclization of simple aldehydes. acs.org
The reaction proceeds via excitation of the carbonyl group, followed by intramolecular abstraction of a γ-hydrogen atom to form a biradical, which then cyclizes. acs.orgwikipedia.org The efficiency and stereochemical outcome of the reaction are influenced by the substitution pattern on the parent molecule.
| Substrate (Analogous 2-(Hydroxyimino)aldehyde) | Product (Cyclobutanol Oxime) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 2-(Hydroxyimino)-4-phenylbutanal | 1-Hydroxy-3-phenylcyclobutane-1-carbaldehyde oxime | up to 95% | >99:1 |
| 2-(Hydroxyimino)-3-methyl-4-phenylbutanal | 1-Hydroxy-2-methyl-3-phenylcyclobutane-1-carbaldehyde oxime | - | up to 90:10 |
| 2-(Hydroxyimino)-3,3-dimethyl-4-phenylbutanal | 1-Hydroxy-2,2-dimethyl-3-phenylcyclobutane-1-carbaldehyde oxime | - | >99:1 |
This table presents data for the photocyclization of analogous 2-(hydroxyimino)aldehydes, which serves as a model for the potential reactivity of this compound. Data sourced from a study on HIAs. acs.org
This research on related α-oximino carbonyls suggests that this compound could serve as a valuable photochemical reagent for synthesizing complex, functionalized cyclobutane (B1203170) structures. The presence of the oxime group directs the reaction towards cyclization, highlighting the synthetic utility of this class of compounds in photochemistry. acs.orgscispace.com
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Separation Techniques (e.g., GC, TLC, HPLC)
Chromatographic techniques are fundamental for separating 2-(hydroxyimino)cyclohexan-1-one from reaction mixtures, which may contain the starting material, cyclohexanone (B45756), byproducts, and other related compounds. The choice of method often depends on the volatility and polarity of the analytes.
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the analysis of volatile compounds. For the analysis of cyclohexanone oxime, a closely related compound, a specific GC method has been developed for its simultaneous determination with cyclohexanone and nitrocyclohexane (B1678964) in a reaction solution. cmes.org This method utilizes a Kromat KB-624 chromatographic column (30 m × 0.32 mm, 1.8 μm) with temperature programming. cmes.org The quantification is achieved using an internal standard method with cyclopentanone (B42830) oxime. cmes.org Given the structural similarity, a similar GC method could be adapted for this compound. The use of a flame ionization detector (FID) is common for such analyses. dnacih.com Headspace GC can also be an effective technique for analyzing volatile components from a sample matrix, minimizing contamination of the GC system. researchgate.net
Thin-Layer Chromatography (TLC):
Thin-layer chromatography is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary identification of compounds. For oximes, TLC can be used to separate isomers and to check the purity of the synthesized product. libretexts.org The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica (B1680970) gel on a TLC plate) and the mobile phase (a solvent or a mixture of solvents). libretexts.org The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. For moderately polar compounds like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. libretexts.org Visualization of the spots can be achieved under UV light or by using a staining agent.
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. A method for a related compound, 2-(hydroxymethylene)cyclohexan-1-one, employs a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com For the analysis of other cyclohexanone derivatives, pre-column derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by UV detection has been successfully used. This approach enhances the detectability of the analyte. msu.edu
Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |
| Gas Chromatography (GC) | Kromat KB-624 (30 m × 0.32 mm, 1.8 μm) | Nitrogen/Helium | Flame Ionization Detector (FID) | Quantification of cyclohexanone oxime in reaction mixtures. | cmes.org |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | UV light / Staining agent | Reaction monitoring, purity assessment. | libretexts.org |
| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water/Acid | UV-Vis | Separation and quantification of cyclohexanone derivatives. | sielc.com |
Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.
UV-Visible (UV-Vis) Spectroscopy:
Fluorescence Spectroscopy:
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, certain structural features can impart fluorescent properties. The fluorescence of a molecule is dependent on its structure and the surrounding environment. The introduction of an oxime group can, in some cases, lead to a loss of fluorescence. nih.gov However, some oxime derivatives have been shown to exhibit fluorescence, and their emission properties can be influenced by factors such as solvent polarity. nih.gov For this compound, the presence of the conjugated system might lead to fluorescence, but specific studies on its fluorescence properties were not found in the provided search results. If the compound is fluorescent, this technique could offer a highly sensitive method for its detection and quantification.
Table 2: General Spectroscopic Properties of Related Chromophores
| Chromophore | Typical λmax (nm) | Transition Type | Notes | Reference |
| Isolated C=O | ~170-190 | n → σ | Strong absorption in the far UV. | libretexts.org |
| Isolated C=N | ~190 | π → π | Strong absorption. | nih.gov |
| Conjugated Enone (C=C-C=O) | ~215-250 | π → π | Bathochromic shift compared to isolated chromophores. | utoronto.ca |
| α-Oximino Ketone | Varies | n → π, π → π* | Dependent on conjugation and substitution. | acs.org |
Electrochemical Methods for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry, are employed to study the redox behavior of molecules, providing insights into their electron transfer properties.
Cyclic Voltammetry (CV):
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. This technique can be used to determine the reduction and oxidation potentials of a compound and to study the stability of the resulting radical ions. The oxime group is electroactive and can be either oxidized or reduced. libretexts.org The electrochemical behavior of oximes is influenced by the molecular structure and the pH of the medium. libretexts.org
For this compound, both the carbonyl and the oxime functionalities are potential redox centers. The reduction of the oxime group typically involves the cleavage of the N-O bond. The potential at which these redox events occur provides valuable information about the compound's electronic structure. While specific cyclic voltammetry data for this compound was not found in the search results, studies on other oximes indicate that they undergo irreversible reduction processes. The peak potentials would be dependent on the experimental conditions, such as the solvent, electrolyte, and electrode material. libretexts.org This technique can be a powerful tool for characterizing the electrochemical properties of this compound and for developing electrochemical sensors for its detection.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of new, environmentally friendly, and efficient methods for synthesizing 2-(Hydroxyimino)cyclohexan-1-one is a key area of ongoing research. Traditional methods for preparing oximes, while effective, can sometimes involve harsh conditions or the use of catalysts that are not environmentally benign. researchgate.net
Future research will likely focus on several key areas to address these limitations:
Green Chemistry Approaches: Expect a greater emphasis on the use of greener solvents, catalysts, and reaction conditions. This includes exploring biocatalytic methods and the use of solid acid catalysts to minimize waste and environmental impact.
Catalyst Development: The design of novel catalysts that can promote the oximation reaction with high selectivity and efficiency under mild conditions is a significant goal. researchgate.net This includes the development of reusable catalysts to improve the economic viability of the synthesis. researchgate.net
Flow Chemistry: The application of continuous flow technologies offers the potential for safer, more scalable, and highly controlled synthesis of this compound.
| Synthetic Approach | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for efficient oximation. |
| Heterogeneous Catalysis | Ease of catalyst separation and reuse, potential for continuous processes. | Development of robust and highly active solid acid and base catalysts. |
| Photocatalysis | Use of light as a clean energy source, potential for novel reaction pathways. | Design of efficient photocatalysts for the synthesis of oximes. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability. | Optimization of reactor design and reaction conditions for continuous production. |
Advanced Mechanistic Studies using In Situ Techniques
A deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for optimizing existing processes and discovering new transformations. While the general mechanism of oxime formation is understood to involve the nucleophilic attack of hydroxylamine (B1172632) on a carbonyl group, the finer details, including the role of catalysts and solvent effects, are still areas of active investigation. ic.ac.ukkhanacademy.org
Future research in this area will benefit significantly from the application of advanced in situ spectroscopic and analytical techniques. rsc.org These methods allow for the real-time monitoring of reaction intermediates and transition states, providing unprecedented insight into the reaction pathway. rsc.org
Key techniques that will drive progress in this area include:
In Situ Spectroscopy: Techniques such as FTIR, Raman, and NMR spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products as the reaction progresses. acs.org
Mass Spectrometry: Advanced mass spectrometry techniques can be employed to identify and characterize transient intermediates. rsc.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will continue to be invaluable tools for modeling reaction pathways, calculating activation energies, and predicting the structures of transition states. ic.ac.uk
The insights gained from these studies will enable the rational design of more efficient catalysts and reaction conditions.
Design of Novel Functional Materials
The unique chemical structure of this compound, featuring both a ketone and an oxime functional group, makes it an attractive building block for the synthesis of a wide range of functional materials.
Future research is expected to explore the following areas:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxime group is an excellent ligand for a variety of metal ions. This property can be exploited to construct novel coordination polymers and MOFs with interesting magnetic, optical, and catalytic properties. acs.org
Supramolecular Assemblies: The ability of the oxime group to form hydrogen bonds can be utilized to direct the self-assembly of molecules into complex and functional supramolecular structures.
Functional Polymers: Incorporation of the this compound moiety into polymer backbones or as a pendant group can impart new functionalities, such as metal-ion sensing or catalytic activity.
2D Materials: The principles of designing and tuning the electronic and magnetic properties of two-dimensional materials could be applied to novel materials incorporating this compound. rsc.org
| Material Class | Potential Applications | Key Research Goals |
| Coordination Polymers/MOFs | Catalysis, gas storage and separation, sensing. | Synthesis of materials with high stability and tailored pore environments. |
| Supramolecular Assemblies | Drug delivery, molecular recognition, smart materials. | Control over the self-assembly process to create complex architectures. |
| Functional Polymers | Membranes, sensors, catalysts. | Development of polymerization methods to incorporate the oxime functionality. |
Integration with Machine Learning and AI in Chemical Discovery
Key applications of AI and ML in this context include:
Retrosynthesis and Reaction Prediction: AI algorithms can be trained on vast databases of chemical reactions to predict novel and efficient synthetic pathways for this compound and its derivatives. nih.gov
Property Prediction: ML models can be developed to predict the physical, chemical, and biological properties of new compounds based on their molecular structure. This can be used to screen virtual libraries of compounds for desired functionalities. nih.gov
Optimization of Reaction Conditions: AI-driven platforms can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a given transformation, significantly reducing the experimental workload. technologynetworks.com
The synergy between computational prediction and experimental validation will undoubtedly accelerate the pace of innovation in the chemistry of this compound and its applications. nih.gov
Q & A
Q. What are the common synthetic methodologies for preparing 2-(Hydroxyimino)cyclohexan-1-one?
The compound is typically synthesized via condensation of cyclohexan-1-one derivatives with hydroxylamine under reflux conditions in polar solvents (e.g., ethanol or water). Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography. Structural confirmation is achieved via NMR (¹H/¹³C) and IR spectroscopy to verify the hydroxyimino (N–O) and carbonyl (C=O) functional groups .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of spectroscopic techniques is employed:
- ¹H NMR : Identifies proton environments (e.g., cyclohexane ring protons, hydroxyimino proton).
- IR spectroscopy : Confirms the presence of C=O (~1700 cm⁻¹) and N–O (~930 cm⁻¹) stretches.
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks in the solid state .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Lab personnel must use PPE (gloves, goggles), ensure adequate ventilation, and avoid inhalation or skin contact. Emergency measures include rinsing exposed areas with water and consulting safety data sheets (SDS) for toxicity profiles. Waste disposal follows institutional guidelines for ketone and oxime derivatives .
Advanced Research Questions
Q. How does tautomerism influence the reactivity of this compound in solution?
The compound exists in equilibrium between keto (C=O) and enol (C–N–OH) forms. Variable-temperature NMR and UV-Vis spectroscopy quantify tautomeric populations, while DFT calculations (e.g., B3LYP/6-31G**) model energy barriers and stabilization mechanisms. Solvent polarity and pH significantly impact the equilibrium, as evidenced by shifts in spectroscopic signatures .
Q. What computational strategies are employed to predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. These analyses predict nucleophilic/electrophilic sites and guide experimental design for applications in coordination chemistry or catalysis .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms be resolved?
Discrepancies arise from dynamic equilibria in solution vs. static solid-state structures. Cross-validation using:
- VT-NMR : Tracks temperature-dependent tautomer ratios.
- X-ray crystallography : Provides unambiguous solid-state structure determination.
- Time-resolved IR : Captures transient intermediates in solution-phase reactions .
Q. What methodologies enable the synthesis of stable metal complexes using this compound as a ligand?
The hydroxyimino group acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) via N and O donor atoms. Complexation is optimized by varying reaction stoichiometry, solvent (DMF, methanol), and pH. Characterization includes cyclic voltammetry (redox behavior) and single-crystal XRD to confirm coordination geometry .
Q. What advanced applications does this compound have in stimuli-responsive materials?
Its tautomeric sensitivity to external stimuli (light, pH) makes it a candidate for:
- Molecular switches : Reversible structural changes monitored via UV-Vis or fluorescence.
- Sensor development : Selective binding to metal ions alters optical/electronic properties.
- Supramolecular assemblies : Hydrogen-bonding networks enable controlled self-assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
